molecular formula C19H17N3O4S2 B2385027 N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 838404-22-1

N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2385027
M. Wt: 415.48
InChI Key: ABDLXQVETCHKIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are essential components of this compound, can be achieved through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a thiophene ring, and a dihydropyrazole ring, all of which are heterocyclic compounds. The thiophene ring is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, a key component of this compound, can undergo various types of reactions including electrophilic, nucleophilic, and radical substitutions . The Gewald reaction, a typical method for synthesizing thiophene derivatives, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

1. Catalytic Behaviors and Reactions

The compound's furan and thiophene components have been studied for their roles in various chemical reactions. For instance, furan derivatives, as part of a ruthenium complex, facilitate C-H activation, a crucial step in chemical synthesis (Pittard et al., 2004). Similarly, thiophene derivatives are involved in highly selective nucleophilic carbon-carbon bond formation (Akai et al., 2004). These properties are essential for developing new synthetic pathways in organic chemistry.

2. Potential in Drug Synthesis and Characterization

Compounds with similar structures have been explored for their pharmaceutical potential. A study on chitosan Schiff bases integrated with heteroaryl pyrazole derivatives, including furan and thiophene components, showcased their antimicrobial activity (Hamed et al., 2020). This indicates the potential of such compounds in developing new drugs with antimicrobial properties.

3. Application in Organometallic Chemistry

Furan and thiophene derivatives have significant roles in organometallic chemistry. For example, the reaction of these derivatives with carbon nucleophiles results in regioselective installation of carbon functional groups, which is vital for the synthesis of complex organic molecules (K. Pittard et al., 2004). This area of research is crucial for the development of catalysts and new materials.

Future Directions

Thiophene-based analogs, which are a key component of this compound, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there may be future research opportunities in exploring the biological activities and potential applications of this compound.

properties

IUPAC Name

N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-28(24,25)21-14-6-2-5-13(11-14)15-12-16(17-7-3-9-26-17)22(20-15)19(23)18-8-4-10-27-18/h2-11,16,21H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDLXQVETCHKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

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